Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside
CAS No.: 82185-93-1
Cat. No.: VC0018760
Molecular Formula: C₃₁H₄₀O₁₅
Molecular Weight: 652.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82185-93-1 |
|---|---|
| Molecular Formula | C₃₁H₄₀O₁₅ |
| Molecular Weight | 652.64 |
| IUPAC Name | [(2R,3R,4S,5S,6R)-6-[[(4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C31H40O15/c1-7-13-37-27-25(24-22(43-30(27)36-6)15-39-29(45-24)20-11-9-8-10-12-20)46-31-28(42-19(5)35)26(41-18(4)34)23(40-17(3)33)21(44-31)14-38-16(2)32/h7-12,21-31H,1,13-15H2,2-6H3/t21-,22-,23-,24-,25+,26+,27+,28+,29?,30+,31-/m1/s1 |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OCC=C)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Synthesis and Preparation Methods
The synthesis of Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside involves specific glycosylation strategies and protecting group manipulations that enable the selective formation of the desired product. Research findings have established efficient routes to this compound, with the Helferich glycosylation method emerging as the primary synthetic approach.
Helferich Glycosylation Protocol
The most documented method for synthesizing this compound employs Helferich glycosylation, which involves the reaction between a protected mannopyranoside acceptor and a glycosyl bromide donor. According to published research, Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside is prepared by glycosylating methyl 2-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside with tetra-O-acetyl-α-D-mannopyranosyl bromide . This reaction specifically targets the free hydroxyl group at the O-3 position of the mannopyranoside acceptor, resulting in the formation of the α-(1→3) glycosidic linkage with high stereoselectivity .
The specific conditions for the Helferich glycosylation typically involve heavy metal salts as promoters, carefully controlled temperature, and appropriate solvent systems that favor the formation of the alpha glycosidic bond. The stereoselectivity of the reaction is crucial for obtaining the desired α-configuration at the newly formed glycosidic linkage, which is essential for the compound's utility in mimicking natural carbohydrate structures .
Yield and Efficiency Data
Research data indicates that the Helferich glycosylation approach for synthesizing Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside achieves an impressive yield of approximately 90% . This high yield demonstrates the efficiency and reliability of this synthetic method for preparing the target compound. The excellent yield can be attributed to the selective reactivity of the O-3 hydroxyl group in the mannopyranoside acceptor and the effective activation of the glycosyl bromide donor under the optimized reaction conditions .
Table 1: Synthesis Efficiency Data for Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside
Alternative Synthetic Approaches
While the Helferich glycosylation represents the most documented approach for synthesizing this compound, alternative synthetic strategies might be employed based on general principles in carbohydrate chemistry. These alternative approaches could include trichloroacetimidate-based glycosylation methods, thioglycoside-based glycosylation, or orthoester-mediated glycosylation protocols .
Chemical Mechanisms and Functional Elements
The structural design of Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside incorporates several functional elements that contribute to its chemical behavior and utility in carbohydrate chemistry. Understanding these mechanisms and functionalities provides insight into the compound's role in complex oligosaccharide synthesis.
Glycosyl Donor Mechanism
Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside functions as a glycosyl donor in glycosylation reactions, transferring the mannose moiety to appropriate acceptor molecules. The compound's participation in glycosylation reactions involves the activation of the glycosidic bond, followed by nucleophilic attack of an acceptor hydroxyl group to form a new glycosidic linkage . This process allows for the controlled assembly of larger carbohydrate structures with specific patterns of glycosidic linkages.
The mechanism of glycosylation typically begins with the activation of the donor at the anomeric center, often through the formation of an oxocarbenium ion intermediate. The stereochemical outcome of the glycosylation reaction is influenced by factors such as neighboring group participation, solvent effects, and the nature of the protecting groups. In the case of Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside, the pattern of protecting groups directs reactivity to specific positions and enables selective glycosylation with controlled stereochemistry .
Allyl Group Functionality
The allyl group at the O-2 position of the reducing mannose unit serves as a temporary protecting group that can be selectively removed under mild conditions. This selective deprotection capability is particularly valuable in multistep synthetic sequences, as it allows for the unmasking of the O-2 position for subsequent modifications while leaving other protecting groups intact .
The selective removal of the allyl group can be achieved through various methods, including isomerization followed by hydrolysis or oxidative cleavage. These mild deprotection conditions make the allyl group an attractive protecting group in complex carbohydrate synthesis, where selective manipulation of specific hydroxyl groups is essential for constructing complex architectures .
Beyond its role as a protecting group, the allyl functionality at the O-2 position influences the reactivity of neighboring groups through electronic and steric effects. These effects can impact the outcome of glycosylation reactions, potentially enhancing stereoselectivity or regioselectivity depending on the specific reaction conditions and partners involved .
Benzylidene Protection System
The benzylidene acetal protecting group spanning the O-4 and O-6 positions of the reducing mannose unit serves multiple important functions in the compound's chemistry. As a cyclic acetal, it simultaneously protects two hydroxyl groups, reducing the number of protection steps required in synthetic sequences. The rigid cyclic structure of the benzylidene group also imparts conformational constraints on the mannopyranose ring, influencing its reactivity in glycosylation reactions .
The benzylidene protecting group prevents unwanted side reactions at the O-4 and O-6 positions, directing reactivity to other positions in the molecule. This regioselectivity is crucial for achieving specific patterns of substitution in complex carbohydrate synthesis. Additionally, the benzylidene group can be selectively opened under specific conditions to liberate either the O-4 or O-6 hydroxyl group, providing access to regioselectively modified derivatives for further synthetic transformations .
Mannopyranosyl Structural Element
The tetra-acetylated mannopyranosyl unit connected at the O-3 position of the reducing mannose represents a key structural element of the compound. The mannopyranosyl moiety establishes the α-(1→3) glycosidic linkage, which is a structural motif found in various biologically relevant oligosaccharides. The acetyl protecting groups on the mannopyranosyl unit provide temporary protection during synthetic sequences and can be readily removed under mild conditions (e.g., Zemplén deacetylation) to expose the free hydroxyl groups .
The stereochemistry of the mannopyranosyl moiety, particularly the α-configuration at the anomeric center, is crucial for the compound's biological relevance and its utility in mimicking natural carbohydrate structures. This stereochemical feature enables the compound to serve as a building block for synthesizing oligosaccharides that accurately represent the structural characteristics of naturally occurring glycans .
Research Applications and Significance
Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside has found diverse applications in carbohydrate chemistry research, particularly in contexts requiring well-defined mannose-containing structures. Its applications span several areas of glycoscience and chemical biology, contributing to advancements in fundamental and applied research.
Complex Oligosaccharide Synthesis
One of the primary applications of this compound is in the synthesis of complex oligosaccharides, particularly those containing α-mannosidic linkages. The compound serves as a valuable building block in the construction of larger carbohydrate structures, enabling the assembly of mannose-rich oligosaccharides with precise linkage patterns and stereochemistry . These synthetic oligosaccharides can mimic fragments of naturally occurring glycans, providing tools for studying carbohydrate-mediated biological processes.
The compound's utility in oligosaccharide synthesis is enhanced by its pattern of protecting groups, which allow for selective deprotection and further elaboration at specific positions. This capability enables the construction of branched oligosaccharides with complex architectures, which are often challenging to synthesize through other means . For example, the compound can serve as a precursor for synthesizing mannobiose and mannotriose derivatives that are components of high-mannose N-glycans and other biologically relevant glycoconjugates .
Carbohydrate-Protein Interaction Analysis
Synthetic oligosaccharides derived from Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside serve as valuable tools for studying carbohydrate-protein interactions . These interactions play crucial roles in numerous biological processes, including cell-cell recognition, immune response, and pathogen binding. By providing access to well-defined mannose-containing structures, this compound enables researchers to investigate the structural basis of specific carbohydrate-protein interactions with precision.
Studies utilizing oligosaccharides derived from this compound may focus on interactions with mannose-binding proteins, such as mannose-binding lectins, mannosidases, or mannose-specific receptors . These studies contribute to our understanding of how carbohydrate structures are recognized by proteins and how these recognition events translate into biological functions or disease processes.
Cell Surface Glycan Research
Cell surfaces are decorated with complex glycans that mediate various cellular interactions and functions. Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside contributes to research in this area by enabling the synthesis of defined mannose-containing glycans that mimic cell surface structures . These synthetic glycans can be used as standards for analytical purposes, as probes for studying glycan recognition, or as components in glycoengineering approaches to modify cell surface glycosylation.
Research applications in this domain include investigations of mannose-rich N-glycans, which are abundant on cell surfaces and play roles in protein folding, quality control, and cellular recognition events . By providing access to defined fragments of these complex structures, this compound facilitates studies aimed at understanding their biological significance and functional roles.
Glycan Microarray Development
Glycan microarrays represent powerful tools for high-throughput screening of carbohydrate-protein interactions. Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside and its derivatives contribute to the construction of these microarrays by providing well-defined mannose-containing glycans that can be immobilized on array surfaces . The resulting arrays enable rapid screening of binding interactions between the immobilized glycans and various proteins, such as lectins, antibodies, or enzymes.
Applications of glycan microarrays incorporating mannose-containing structures derived from this compound include screening for carbohydrate-binding proteins, evaluating the specificity of glycan-binding interactions, and identifying potential inhibitors of these interactions . These applications support research in fields ranging from basic glycobiology to drug discovery and diagnostic development.
Comparative Analysis with Related Compounds
Understanding Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside in relation to structurally similar compounds provides insights into structure-function relationships and the impact of specific structural modifications on chemical reactivity and utility in carbohydrate chemistry.
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